Cas no 1261907-95-2 (6-Chloro-2-(5-fluoro-2-methoxyphenyl)benzoic acid)

6-Chloro-2-(5-fluoro-2-methoxyphenyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- DTXSID80690221
- 6-Chloro-2-(5-fluoro-2-methoxyphenyl)benzoic acid, 95%
- 1261907-95-2
- 3-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
- MFCD18320705
- 6-CHLORO-2-(5-FLUORO-2-METHOXYPHENYL)BENZOIC ACID
- 6-Chloro-2-(5-fluoro-2-methoxyphenyl)benzoic acid
-
- MDL: MFCD18320705
- インチ: InChI=1S/C14H10ClFO3/c1-19-12-6-5-8(16)7-10(12)9-3-2-4-11(15)13(9)14(17)18/h2-7H,1H3,(H,17,18)
- InChIKey: AOEYGIJOBRZZSU-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 280.0302500Da
- どういたいしつりょう: 280.0302500Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 326
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 46.5Ų
6-Chloro-2-(5-fluoro-2-methoxyphenyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB327905-5 g |
6-Chloro-2-(5-fluoro-2-methoxyphenyl)benzoic acid, 95%; . |
1261907-95-2 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB327905-5g |
6-Chloro-2-(5-fluoro-2-methoxyphenyl)benzoic acid, 95%; . |
1261907-95-2 | 95% | 5g |
€1159.00 | 2025-03-19 |
6-Chloro-2-(5-fluoro-2-methoxyphenyl)benzoic acid 関連文献
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
10. Book reviews
6-Chloro-2-(5-fluoro-2-methoxyphenyl)benzoic acidに関する追加情報
Introduction to 6-Chloro-2-(5-fluoro-2-methoxyphenyl)benzoic acid (CAS No. 1261907-95-2)
6-Chloro-2-(5-fluoro-2-methoxyphenyl)benzoic acid (CAS No. 1261907-95-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural features that include a chloro substituent at the sixth position of the benzene ring and a phenyl group attached at the second position, which is further substituted with a fluorine atom and a methoxy group. Such structural motifs are often exploited in the design of bioactive molecules due to their potential to interact with biological targets in a predictable manner.
The synthesis of 6-Chloro-2-(5-fluoro-2-methoxyphenyl)benzoic acid involves multi-step organic transformations, typically starting from commercially available aromatic precursors. The introduction of the chloro group can be achieved through electrophilic aromatic substitution reactions, while the fluorine and methoxy groups are often incorporated via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The precise control of reaction conditions is crucial to ensure high yield and purity, as side reactions can lead to undesired byproducts that may complicate subsequent applications.
In recent years, 6-Chloro-2-(5-fluoro-2-methoxyphenyl)benzoic acid has been explored as a key intermediate in the development of novel therapeutic agents. Its structural framework suggests potential applications in drug discovery, particularly in the modulation of enzymes and receptors involved in inflammatory and metabolic pathways. The presence of both electron-withdrawing (chloro) and electron-donating (fluoro and methoxy) groups enhances its pharmacological profile, making it a valuable scaffold for medicinal chemists.
One of the most compelling aspects of this compound is its versatility in medicinal chemistry. Researchers have leveraged its structural features to design analogs with enhanced binding affinity and selectivity. For instance, studies have demonstrated that derivatives of 6-Chloro-2-(5-fluoro-2-methoxyphenyl)benzoic acid exhibit promising activity against targets such as cyclooxygenase (COX) enzymes, which are implicated in pain and inflammation. The fluorine atom, in particular, has been shown to improve metabolic stability and binding interactions, making it an attractive moiety for drug development.
Moreover, the compound has found utility in the synthesis of probes for biochemical assays. Its fluorescence properties can be harnessed when coupled with appropriate fluorophores, allowing researchers to study protein-ligand interactions in vitro. This capability is particularly valuable in high-throughput screening campaigns aimed at identifying new drug candidates.
The pharmacokinetic properties of 6-Chloro-2-(5-fluoro-2-methoxyphenyl)benzoic acid have also been investigated as part of its broader evaluation as a drug candidate. Preliminary studies suggest that it exhibits reasonable solubility and bioavailability, which are critical factors for successful clinical translation. Additionally, its chemical stability under various storage conditions makes it a reliable reagent for both laboratory research and industrial-scale synthesis.
In conclusion, 6-Chloro-2-(5-fluoro-2-methoxyphenyl)benzoic acid (CAS No. 1261907-95-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural attributes and potential therapeutic applications. Its role as an intermediate in drug discovery underscores its importance in modern medicinal chemistry research. As our understanding of biological pathways continues to evolve, compounds like this will remain indispensable tools for developing innovative treatments for human diseases.
1261907-95-2 (6-Chloro-2-(5-fluoro-2-methoxyphenyl)benzoic acid) 関連製品
- 169557-13-5(2-Thio-2’-deoxy Cytidine)
- 923177-08-6(1-(2,2-DIMETHYLPROPANOYL)PIPERIDINE-3-CARBOXYLIC ACID)
- 2248345-40-4(4-Bromo-5-fluoro-2-formylbenzonitrile)
- 1285635-95-1(N'-(1E)-(4-hydroxy-3-methoxyphenyl)methylidene-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide)
- 865591-09-9(N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2680789-49-3(tert-butyl N-(2-sulfamoylthiophen-3-yl)methylcarbamate)
- 26489-75-8(Phenol,3,5-dimethyl-2-(2-propen-1-yl)-)
- 1806279-33-3(Ethyl 3-cyano-2-trifluoromethoxy-5-(trifluoromethyl)benzoate)
- 1246188-99-7(1,3-Dioxoisoindolin-2-yl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate)
- 2172153-13-6(4-(4-cyclopropylphenyl)-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-3-carboxylic acid)
